molecular formula C18H27N3O2S B12740888 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 91119-92-5

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B12740888
CAS No.: 91119-92-5
M. Wt: 349.5 g/mol
InChI Key: WOFLHSFKJYGJTL-XMHGGMMESA-N
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Description

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone core, followed by the introduction of the diethylaminoethoxy group and the iminoethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the original compound.

Scientific Research Applications

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.

    Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets, either activating or inhibiting their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Diethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy group but lacks the benzothiazinone core.

    4-(Diethylamino)-2-ethoxybenzaldehyde: Contains a similar diethylamino group but has a different core structure.

Uniqueness

6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its combination of functional groups and the benzothiazinone core

Properties

CAS No.

91119-92-5

Molecular Formula

C18H27N3O2S

Molecular Weight

349.5 g/mol

IUPAC Name

6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-ethyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C18H27N3O2S/c1-5-20(6-2)10-11-23-19-14(4)15-8-9-17-16(12-15)21(7-3)18(22)13-24-17/h8-9,12H,5-7,10-11,13H2,1-4H3/b19-14+

InChI Key

WOFLHSFKJYGJTL-XMHGGMMESA-N

Isomeric SMILES

CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N/OCCN(CC)CC)/C

Canonical SMILES

CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCCN(CC)CC)C

Origin of Product

United States

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